An In-Depth Technical Guide to 3-(Piperidin-1-yl)phenol: Core Properties and Characteristics
An In-Depth Technical Guide to 3-(Piperidin-1-yl)phenol: Core Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Piperidin-1-yl)phenol is a synthetic organic compound featuring a phenol ring substituted with a piperidine group. This molecule holds potential interest in medicinal chemistry due to the prevalence of both the phenol and piperidine moieties in a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the fundamental properties and characteristics of 3-(Piperidin-1-yl)phenol, including its physicochemical properties, spectral data, and a summary of its known and potential pharmacological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
3-(Piperidin-1-yl)phenol, with the chemical formula C₁₁H₁₅NO, is a tertiary amine and a phenolic compound.[1] Its structure consists of a piperidine ring directly attached to a phenol ring at the meta-position. The presence of both a basic piperidine nitrogen and an acidic phenolic hydroxyl group suggests that the compound can exhibit amphiprotic properties.
Table 1: Physicochemical Properties of 3-(Piperidin-1-yl)phenol and its Hydrobromide Salt
| Property | 3-(Piperidin-1-yl)phenol | 3-(Piperidin-1-yl)phenol Hydrobromide | Reference(s) |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₆BrNO | [1][2] |
| Molecular Weight | 177.24 g/mol | 258.15 g/mol | [3] |
| Appearance | - | Off-white to light yellow powder | [4] |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available | Not available | |
| Solubility | Not available | Not available | |
| pKa | Not available | Not available | |
| Predicted logP (XlogP) | 2.6 | - | [1] |
Spectral Data
Detailed experimental spectral data for 3-(Piperidin-1-yl)phenol is limited in publicly accessible literature. However, based on the known spectral characteristics of its constituent functional groups (phenol and piperidine), the following spectral properties can be anticipated.
Table 2: Predicted Spectral Data for 3-(Piperidin-1-yl)phenol
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenol ring and the aliphatic protons of the piperidine ring. The chemical shifts of the aromatic protons would be influenced by the hydroxyl and piperidinyl substituents. |
| ¹³C NMR | Resonances for the carbon atoms of both the phenyl and piperidinyl rings. The carbon attached to the hydroxyl group and the carbons of the piperidine ring adjacent to the nitrogen would exhibit characteristic chemical shifts. |
| FTIR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations for both aromatic and aliphatic C-H bonds would be observed around 2800-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. C-N stretching of the tertiary amine would be visible in the 1000-1200 cm⁻¹ range. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 177. Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of fragments from the phenol ring. Predicted collision cross-section (CCS) values for various adducts have been calculated.[1] |
Synthesis
A synthetic method for a related compound, 3-(1-piperidinylmethyl)phenol, starts from m-nitrobenzaldehyde, which undergoes reduction, sulfonation, N-alkylation with piperidine, reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to yield the final product. [This information is from a patent for a related but different molecule and should be considered as a potential, but not direct, synthetic route for 3-(piperidin-1-yl)phenol].
The synthesis of 3-arylpiperidines has also been described via a route starting from (3-methoxyphenyl)acetonitrile, involving several steps to construct the piperidine ring.[5]
Below is a conceptual workflow for a potential synthesis of 3-(Piperidin-1-yl)phenol.
Figure 1: Conceptual workflow for the synthesis of 3-(Piperidin-1-yl)phenol.
Pharmacological Profile and Biological Activity
The specific pharmacological profile of 3-(Piperidin-1-yl)phenol is not well-documented in publicly available literature. However, the piperidine and phenol moieties are common pharmacophores found in numerous centrally active agents.
Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including effects on the central nervous system (CNS).[4] Some piperine amides, which contain a piperidine ring, have shown affinity for the GABAA receptor.[4] Phenolic compounds are also known to modulate the activity of GABAA receptors.[6][7] Given these precedents, it is plausible that 3-(Piperidin-1-yl)phenol could interact with CNS targets, potentially including the GABAA receptor.
The structural similarity to analogs of mazapertine, an antipsychotic agent with affinity for dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors, suggests that 3-(piperidin-1-yl)phenol could be investigated for activity at these or related receptors.[8]
A logical workflow for the preliminary biological evaluation of 3-(Piperidin-1-yl)phenol is outlined below.
Figure 2: Logical workflow for the biological evaluation of 3-(Piperidin-1-yl)phenol.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and biological testing of 3-(Piperidin-1-yl)phenol are not currently available in the public domain. Researchers interested in working with this compound would need to adapt existing methodologies for similar molecules.
General Protocol for Receptor Binding Assay:
A hypothetical radioligand binding assay to investigate the affinity of 3-(Piperidin-1-yl)phenol for a specific receptor (e.g., the GABAA receptor benzodiazepine site) would typically involve the following steps:
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Preparation of Cell Membranes: Homogenize tissue or cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
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Incubation: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]flunitrazepam for the benzodiazepine site), and varying concentrations of the test compound (3-(Piperidin-1-yl)phenol). Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
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Separation: After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
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Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
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Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
References
- 1. PubChemLite - 3-(piperidin-1-yl)phenol (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 2. 2abiotech.net [2abiotech.net]
- 3. 4-(3-Hydroxyphenyl)piperidine | C11H15NO | CID 10583453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae [frontiersin.org]
- 7. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mazapertine - Wikipedia [en.wikipedia.org]
